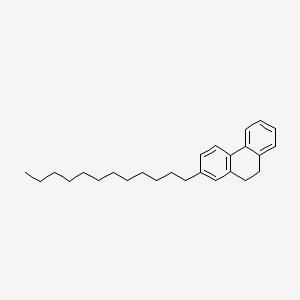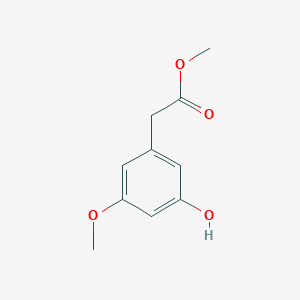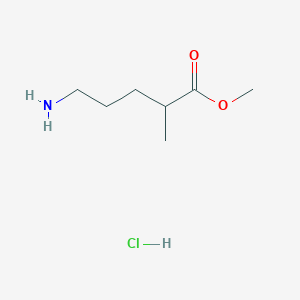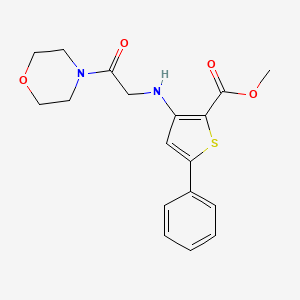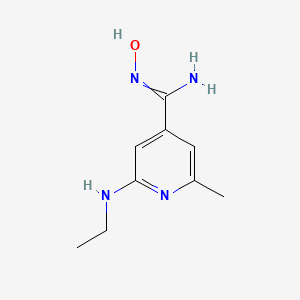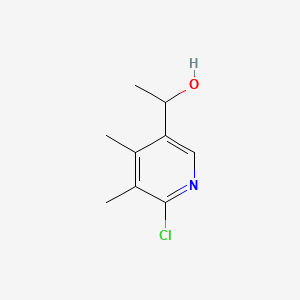acetic acid CAS No. 885276-05-1](/img/structure/B13935082.png)
[2-Amino-3-(tert-butoxycarbonyl)azetidin-1-yl](1-benzofuran-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran-3-yl-(3-boc-aminoazetidin-1-yl)aceticacid is a complex organic compound that features a benzofuran ring fused with an azetidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-3-yl-(3-boc-aminoazetidin-1-yl)aceticacid typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions to form the benzofuran ring . The azetidine ring is then introduced through a nucleophilic substitution reaction, where a suitable azetidine derivative reacts with the benzofuran intermediate . The final step involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzofuran-3-yl-(3-boc-aminoazetidin-1-yl)aceticacid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Benzofuran-3-yl-(3-boc-aminoazetidin-1-yl)aceticacid has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzofuran-3-yl-(3-boc-aminoazetidin-1-yl)aceticacid involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting its function and leading to anti-tumor effects . The azetidine ring can inhibit enzymes by binding to their active sites, thereby blocking their activity . These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like 2-benzofuran carboxylic acid and 3-benzofuran methanol share the benzofuran core but differ in their functional groups.
Azetidine derivatives: Compounds such as azetidine-2-carboxylic acid and 3-azetidinone share the azetidine ring but have different substituents.
Uniqueness
Benzofuran-3-yl-(3-boc-aminoazetidin-1-yl)aceticacid is unique due to the combination of the benzofuran and azetidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
885276-05-1 |
|---|---|
Molecular Formula |
C18H22N2O5 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-1-yl]-2-(1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C18H22N2O5/c1-18(2,3)25-17(23)11-8-20(15(11)19)14(16(21)22)12-9-24-13-7-5-4-6-10(12)13/h4-7,9,11,14-15H,8,19H2,1-3H3,(H,21,22) |
InChI Key |
NOAYSXAULFHBMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C1N)C(C2=COC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13935002.png)
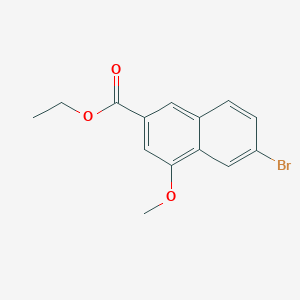
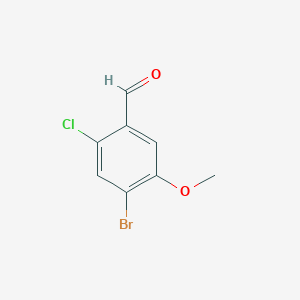
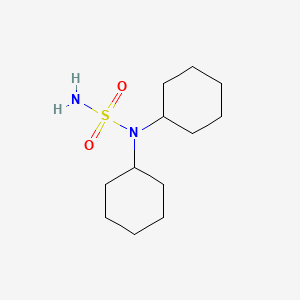
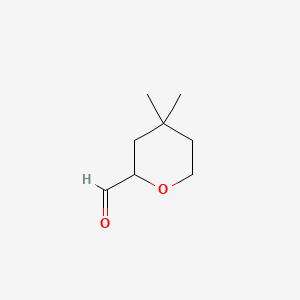
![[2-[2-Acetyloxy-3-(3,4-dimethoxyphenyl)-3-methoxypropyl]-5-methoxyphenyl] acetate](/img/structure/B13935039.png)
